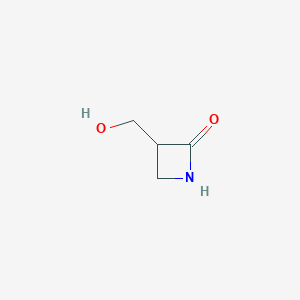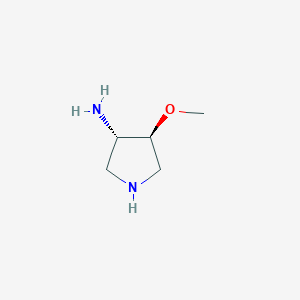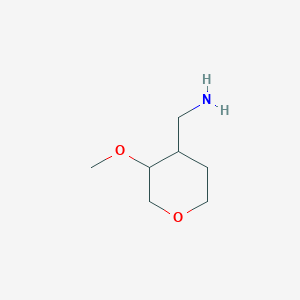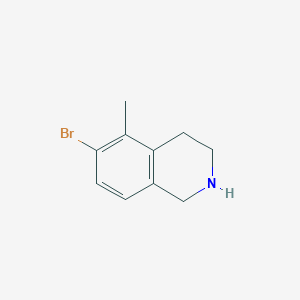
3-(Hydroxymethyl)azetidin-2-one
説明
3-(Hydroxymethyl)azetidin-2-one is a chemical compound with the molecular formula C4H7NO2 . It is a derivative of azetidine, a four-membered cyclic amine . Azetidines are considered fairly typical cyclic amines, with less strain in the four-membered ring compared to the three-membered aziridine system .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in medicinal chemistry. For instance, an efficient formal synthesis of (S)-dapoxetine starting from 3-hydroxy azetidin-2-one has been described . The intermediate (S)-3-(dimethylamino)-3-phenylpropan-1-ol was synthesized in enantiopure form starting with 3-hydroxy azetidin-2-one in seven steps .Molecular Structure Analysis
The molecular structure of this compound is characterized by a four-membered azetidine ring with a hydroxymethyl group attached . The azetidine ring is a key structural feature in many biologically active compounds .Chemical Reactions Analysis
Azetidines, including this compound, are known for their reactivity. They have been used as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties . They also represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions .科学的研究の応用
Synthesis and Transformation into Building Blocks
3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, similar in structure to 3-(Hydroxymethyl)azetidin-2-one, have been synthesized and transformed into new building blocks. These chlorides are precursors for constructing various compounds, including aminopropanes, 1,3-oxazinanes, 1,3-oxazinan-2-ones, and aziridines. They have also been used in synthesizing novel 3-[2,2,2-trifluoro-1-(arylamino)ethyl]-1,4-dioxan-2-ones through intramolecular cyclization (Dao Thi et al., 2018).
Antiviral Applications
Enantiomerically pure synthesis of compounds derived from (2′S, 3′S)-bis(hydroxymethyl)azetidin-1-yl, closely related to this compound, demonstrated significant anti-HSV-1 and -2, and anti-HIV-1 activities. These compounds represent a specific category of antiviral agents (Nishiyama et al., 1995).
Scaffold for Highly Functionalized Azetidines
Bicyclic azetidin-3-ones, which lack acidic α-hydrogens and can be derived from compounds like this compound, serve as stable, divergent intermediates for synthesizing highly substituted azetidines. These compounds have been used in the synthesis of complex azetidine derivatives (Martínez & Fleet, 2014).
Tubulin-Targeting Antitumor Agents
3-Phenoxy-1,4-diarylazetidin-2-ones, structurally related to this compound, have been synthesized and identified as potent antitumor agents. These compounds have shown significant inhibition of tubulin polymerization and demonstrated potential in cancer therapy (Greene et al., 2016).
Glycosidase Inhibitory Activity
Azetidine iminosugars synthesized from d-glucose, incorporating structures similar to this compound, have shown significant inhibitory activity against enzymes such as amyloglucosidase. These findings highlight the potential of such compounds in biochemical applications (Lawande et al., 2015).
Potential Elastase Inhibitors
1-Alkoxycarbonyl-3-bromoazetidin-2-ones, similar to this compound, have been identified as potential inhibitors of enzymes like porcine pancreatic elastase. This highlights their potential use in therapeutic applications related to elastase inhibition (Beauve et al., 1999).
Antimicrobial and Antitubercular Activities
Trihydroxy benzamido azetidin-2-one derivatives, structurally related to this compound, have been synthesized and screened for antimicrobial and antitubercular activities. Some of these compounds have shown promising results against bacteria and tuberculosis (Ilango & Arunkumar, 2011).
Safety and Hazards
将来の方向性
The future research directions for 3-(Hydroxymethyl)azetidin-2-one and its derivatives could involve further exploration of their biological activities. For instance, recent research has focused on the development of 3-hydroxymethyl-azetidine derivatives as a novel class of polymerase theta inhibitors, which have shown significant antiproliferative properties in DNA repair-compromised cells .
特性
IUPAC Name |
3-(hydroxymethyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-2-3-1-5-4(3)7/h3,6H,1-2H2,(H,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRACIWZIQAESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Octahydro-2H-pyrido[4,3-b]morpholin-3-one](/img/structure/B3323958.png)

![7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B3323986.png)





![2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B3324021.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3324044.png)


